1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
This compound features a 4-chlorobenzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further connected to a propan-1-one group substituted with a phenylsulfonyl group at position 2. Key structural attributes include:
- 4-Chlorobenzo[d]thiazole: A bicyclic aromatic system with a chlorine atom at position 4, contributing to electronic and steric effects.
- Azetidine: A strained four-membered ring that may enhance conformational rigidity and influence pharmacokinetic properties.
- Phenylsulfonyl group: A polar substituent that improves solubility and may modulate biological interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)26-13-11-22(12-13)17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTWBWSIDRYMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound notable for its complex structure, which integrates an azetidine ring, a chlorobenzo[d]thiazole moiety, and a phenylsulfonyl group. This combination suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be broken down as follows:
- Azetidine Ring : A four-membered saturated heterocyclic ring that contributes to the compound's unique chemical properties.
- Chlorobenzo[d]thiazole Moiety : Known for its role in various pharmaceuticals, this component may enhance the compound's bioactivity.
- Phenylsulfonyl Group : This group is often associated with increased solubility and bioavailability, crucial for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer metabolism, particularly glutaminase, which is essential for glutamine metabolism in cancer cells.
- Disruption of Quorum Sensing : It has been suggested that the compound may interfere with bacterial quorum sensing systems, affecting bacterial communication and virulence.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds derived from chlorobenzo[d]thiazole were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest at critical phases (G2/M) .
Mechanism Exploration
Research into the mechanism of action has revealed:
- Cell Cycle Arrest : Treatment with compounds similar to this compound resulted in significant changes in the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells .
In Vivo Studies
In vivo studies have demonstrated the potential effectiveness of similar compounds in tumor-bearing mice models, showcasing their ability to target specific cancer cells effectively .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share partial structural homology with the target molecule:
Physicochemical Properties
- Conformational Rigidity : The azetidine ring imposes greater steric constraints than the flexible allyloxy group in compounds, possibly affecting binding specificity.
Preparation Methods
Synthesis of 3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidine
The ether bond between the benzo[d]thiazole and azetidine is typically forged via nucleophilic substitution or Mitsunobu coupling.
Step 1: Preparation of 4-Chlorobenzo[d]thiazol-2-ol
4-Chlorobenzo[d]thiazol-2-ol is synthesized by cyclizing 2-amino-4-chlorothiophenol with chloroacetic acid under acidic conditions.
Step 2: Ether Formation with 3-Hydroxyazetidine
Using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), 4-chlorobenzo[d]thiazol-2-ol reacts with 3-hydroxyazetidine in tetrahydrofuran (THF) at 0–25°C to yield 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Chlorobenzo[d]thiazol-2-ol | 1.0 eq | THF, 0°C → 25°C, 12 h | 72% |
| 3-Hydroxyazetidine | 1.2 eq | DEAD, PPh₃ |
Step 3: Acylation with 3-(Phenylsulfonyl)propanoyl Chloride
The azetidine nitrogen is acylated using 3-(phenylsulfonyl)propanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0°C.
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-(Phenylsulfonyl)propanoyl chloride | 1.5 eq | DCM, 0°C → rt, 4 h | 68% |
Synthetic Route 2: One-Pot Coupling Strategy
To streamline the synthesis, a one-pot approach combines etherification and acylation steps.
Step 1: In Situ Generation of 3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidine
4-Chlorobenzo[d]thiazol-2-ol and 3-hydroxyazetidine are reacted with sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 6 hours, facilitating deprotonation and nucleophilic substitution.
Step 2: Direct Acylation Without Isolation
Without isolating the intermediate, 3-(phenylsulfonyl)propanoic acid is activated with thionyl chloride (SOCl₂) and added to the reaction mixture. Triethylamine is introduced to scavenge HCl, yielding the final product after 8 hours.
| Parameter | Value |
|---|---|
| Overall Yield | 61% |
| Purity (HPLC) | >98% |
Optimization and Challenges
Stereochemical Considerations
The azetidine ring’s conformational strain may lead to side reactions during acylation. Employing bulky bases (e.g., 2,6-lutidine) suppresses epimerization at the azetidine nitrogen.
Solvent and Temperature Effects
Analytical Characterization
Key data for the final compound:
- ¹H NMR (CDCl₃) : δ 7.82–7.76 (m, 2H, aromatic), 7.62–7.55 (m, 3H, aromatic), 5.21 (t, 1H, J = 7.2 Hz, azetidine CH), 3.89–3.81 (m, 2H, azetidine CH₂), 3.45–3.38 (m, 2H, CH₂SO₂), 2.94–2.87 (m, 2H, COCH₂).
- MS (ESI+) : m/z 437.9 [M+H]⁺.
Comparative Evaluation of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 49% | 61% |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
Route 2 offers superior efficiency and scalability, making it more suitable for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
